molecular formula C9H12N2O3 B14362981 Butyl 4-oxo-3H-pyrimidine-5-carboxylate CAS No. 90437-88-0

Butyl 4-oxo-3H-pyrimidine-5-carboxylate

Cat. No.: B14362981
CAS No.: 90437-88-0
M. Wt: 196.20 g/mol
InChI Key: BYGNCSABQMXWBF-UHFFFAOYSA-N
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Description

Butyl 4-oxo-3H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-oxo-3H-pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a butyl ester with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions: Butyl 4-oxo-3H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Butyl 4-oxo-3H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-oxo-3H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s effects are often mediated through the inhibition of key signaling pathways, such as the NF-kB inflammatory pathway, and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Tert-Butyl 4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • Triazole-pyrimidine hybrids

Comparison: Butyl 4-oxo-3H-pyrimidine-5-carboxylate is unique due to its specific structural features and the presence of a butyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials.

Properties

CAS No.

90437-88-0

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

butyl 6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-10-6-11-8(7)12/h5-6H,2-4H2,1H3,(H,10,11,12)

InChI Key

BYGNCSABQMXWBF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CN=CNC1=O

Origin of Product

United States

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